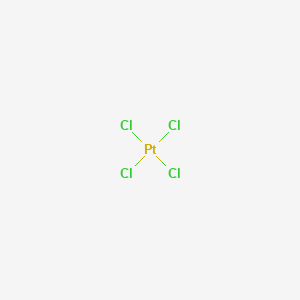

Platinum(IV) chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 25 °C: 58.7

Synonyms

Canonical SMILES

Platinum(IV) chloride (PtCl4, CAS: 13454-96-1) is a highly soluble, non-acidic Pt(IV) precursor utilized extensively in catalyst preparation, nanoparticle synthesis, and advanced electrodeposition. Unlike its Pt(II) counterpart, which is virtually insoluble in water, PtCl4 dissolves readily in aqueous and polar organic media without requiring the addition of strong acids [1]. Furthermore, because it lacks the highly acidic protons and inherent crystal water found in standard chloroplatinic acid (H2PtCl6), PtCl4 is uniquely positioned for pH-sensitive, moisture-sensitive, and non-aqueous synthetic workflows where precise control over the chemical environment is critical for reproducibility.

Substituting Platinum(IV) chloride with common alternatives frequently compromises process viability and product purity. Attempting to use Platinum(II) chloride (PtCl2) as a direct substitute in solution-phase workflows fails because PtCl2 is insoluble in water and most organics, requiring harsh concentrated hydrochloric acid to force dissolution—which fundamentally alters the solvent system and pH [1]. Conversely, substituting PtCl4 with the more ubiquitous chloroplatinic acid (H2PtCl6) introduces highly acidic protons and crystal water. In non-aqueous electrodeposition or basic nanoparticle synthesis, these protons trigger unwanted hydrogen evolution side-reactions, while the crystal water degrades moisture-sensitive alloy targets [2].

References

- [1] Sen, F., & Gokagac, G. (2007). Activity of Carbon-Supported Platinum Nanoparticles toward Methanol Oxidation Reaction. The Journal of Physical Chemistry C, 111(15), 5715-5720.

- [2] Diederich, J., et al. (2018). Electrodeposition of Platinum Catalyst from Ionic Liquids. ECS Transactions, 86(14), 43.

Aqueous and Organic Solubility Profile vs. Platinum(II) Chloride

Platinum(IV) chloride exhibits exceptional solubility in water and polar organic solvents compared to Platinum(II) chloride. While PtCl2 is virtually insoluble in water and requires concentrated hydrochloric acid to form soluble complexes, PtCl4 dissolves readily in water at 587 g/L at 25 °C. This allows for direct low-temperature solution-phase syntheses without introducing excess acid [1].

| Evidence Dimension | Aqueous Solubility at 25 °C |

| Target Compound Data | 587 g/L |

| Comparator Or Baseline | Platinum(II) chloride (PtCl2): Insoluble |

| Quantified Difference | Absolute solubility advantage of >580 g/L |

| Conditions | Aqueous solution at 25 °C |

Enables low-temperature, solution-phase catalyst impregnation and nanoparticle synthesis without requiring harsh acidic conditions to force dissolution.

Thermal Decomposition Pathway for Controlled Chlorination

In solid-state and thermochemical processes, PtCl4 provides a distinct decomposition pathway compared to PtCl2. PtCl4 decomposes to PtCl2 and chlorine gas at approximately 370 °C. In contrast, PtCl2 remains stable up to 450–500 °C before decomposing directly into metallic platinum and chlorine. This lower-temperature chlorine release makes PtCl4 an effective intermediate or controlled chlorinating agent in solid-state syntheses [1].

| Evidence Dimension | Thermal Decomposition Threshold |

| Target Compound Data | ~370 °C (yields PtCl2 + Cl2) |

| Comparator Or Baseline | Platinum(II) chloride (PtCl2): ~450-500 °C (yields Pt + Cl2) |

| Quantified Difference | ~80-130 °C lower decomposition threshold for initial chlorine release |

| Conditions | Thermal decomposition in air or inert atmosphere |

Allows precise thermal control over chlorine release and intermediate phase formation during high-temperature solid-state catalyst preparation.

Electrochemical Reduction and Moisture Control in Ionic Liquids

For the electrodeposition of platinum and platinum-alloys (e.g., Pt-Gd) in non-aqueous ionic liquids, PtCl4 is preferred over the more common chloroplatinic acid (H2PtCl6). H2PtCl6 typically contains crystal water and highly acidic protons, which trigger unwanted hydrogen evolution and water-induced side reactions. PtCl4 provides a much lower-water, proton-free [PtCl4]2- starting point, improving deposition morphology and faradaic efficiency in moisture-sensitive environments [1].

| Evidence Dimension | Suitability for Non-Aqueous Electrodeposition |

| Target Compound Data | Compatible (proton-free, low-water precursor) |

| Comparator Or Baseline | Chloroplatinic acid (H2PtCl6): Incompatible (introduces crystal water and strong acidity) |

| Quantified Difference | Eliminates proton-driven hydrogen evolution side reactions |

| Conditions | Electrodeposition in ionic liquids (e.g., OMP-TFSI) |

Critical for procuring the correct precursor for moisture-sensitive or pH-sensitive electroplating and alloy deposition workflows.

Non-Aqueous Electrodeposition of Platinum Alloys

Because PtCl4 lacks the crystal water and highly acidic protons found in H2PtCl6, it is the optimal precursor for electroplating moisture-sensitive platinum alloys (such as Pt-Gd) in ionic liquids. It prevents parasitic hydrogen evolution and water-induced degradation of the deposit [1].

Acid-Free Catalyst Impregnation on Sensitive Supports

For the preparation of supported platinum nanoparticles on acid-sensitive carbon or metal-oxide supports, PtCl4 provides high aqueous and organic solubility (587 g/L) without requiring the addition of concentrated HCl, which is otherwise necessary to dissolve PtCl2 [2].

Solid-State Synthesis of Platinum(II) Intermediates

In thermochemical and mechanochemical syntheses, PtCl4 is utilized as a reactive intermediate that predictably decomposes to PtCl2 and chlorine at ~370 °C, enabling controlled solid-state reductions at significantly lower temperatures than those required for PtCl2 decomposition [3].

References

- [1] Diederich, J., et al. (2018). Electrodeposition of Platinum Catalyst from Ionic Liquids. ECS Transactions, 86(14), 43.

- [2] Sen, F., & Gokagac, G. (2007). Activity of Carbon-Supported Platinum Nanoparticles toward Methanol Oxidation Reaction. The Journal of Physical Chemistry C, 111(15), 5715-5720.

- [3] Gerasimov, K. B., et al. (2023). Mechanically Stimulated Solid-State Interaction of Platinum Tetrachloride with Sodium β-Diketonates. Inorganics, 11(4), 168.

Physical Description

Color/Form

Brown solid

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Relative density (water = 1): 4.3

Melting Point

UNII

GHS Hazard Statements

H290 (12.5%): May be corrosive to metals [Warning Corrosive to Metals];

H301 (91.07%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (30.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (73.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334 (89.29%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

13820-41-2

10025-99-7

13454-96-1

Wikipedia

Methods of Manufacturing

(1) Chlorinate platinum metal at elevated temperature. (2) Chlorinate platinous chloride at 275 °C. (3) Heat chloroplatinic acid alone or in chlorine.